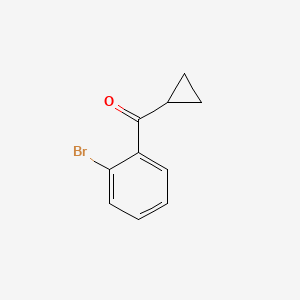

2-Bromophenyl cyclopropyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

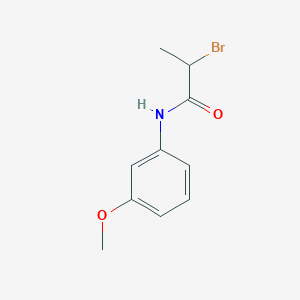

“2-Bromophenyl cyclopropyl ketone” is a chemical compound with the linear formula C12H13BrO . It is also known by the IUPAC name 3-(4-bromophenyl)-1-cyclopropyl-1-propanone . The molecular weight of this compound is 253.14 .

Synthesis Analysis

The synthesis of compounds like “2-Bromophenyl cyclopropyl ketone” often involves transesterification of β-keto esters . This process is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance . The transesterification of β-keto esters is also used in the production of biodiesel .Molecular Structure Analysis

The molecular structure of “2-Bromophenyl cyclopropyl ketone” can be represented by the InChI code: 1S/C12H13BrO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2 .Chemical Reactions Analysis

The chemical reactions involving “2-Bromophenyl cyclopropyl ketone” could involve processes such as transesterification . Transesterification is a convenient method for modifying both simple and elaborate esters and is commonplace in both research and industry .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromophenyl cyclopropyl ketone” are influenced by the presence of a carbonyl group - a carbon-oxygen double bond . This bond is highly polar, making the carbon-oxygen double bond very reactive . The solubility of “2-Bromophenyl cyclopropyl ketone” in water is comparable to that of alcohols and ethers .Aplicaciones Científicas De Investigación

Synthesis of Cyclic Compounds

“2-Bromophenyl cyclopropyl ketone” can be used in the synthesis of cyclic compounds. Cyclopropane derivatives are known for their utility in constructing cyclic, polycyclic, or bridged cyclic products through cycloaddition reactions .

Asymmetric Synthesis

These compounds also play a role in asymmetric synthesis, which is crucial for creating chiral molecules that are important in pharmaceuticals .

Natural Product Synthesis

Cyclopropane-containing compounds serve as building blocks for complex natural product synthesis due to their reactivity and ability to form diverse structures .

Photoredox Catalysis

In photoredox catalysis, “2-Bromophenyl cyclopropyl ketone” could be involved in reactions that form oxy-bridged macrocyclic frameworks under mild conditions .

Radical Ring-Opening/Cyclization

This compound may undergo radical ring-opening/cyclization reactions to yield a variety of functionalized compounds, which is significant in medicinal chemistry .

Safety And Hazards

Direcciones Futuras

The future directions in the research and application of “2-Bromophenyl cyclopropyl ketone” could involve the development of different approaches for the transesterification of β-keto esters . This is due to the increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .

Propiedades

IUPAC Name |

(2-bromophenyl)-cyclopropylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWGZYWBHPVKBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromophenyl cyclopropyl ketone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)

![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)

![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)